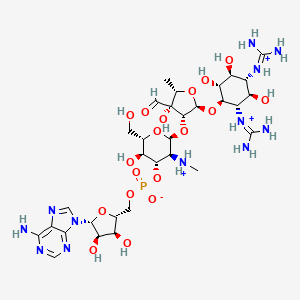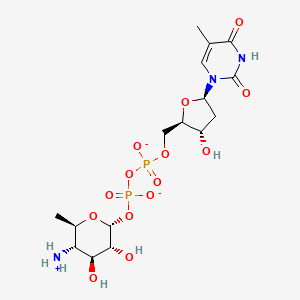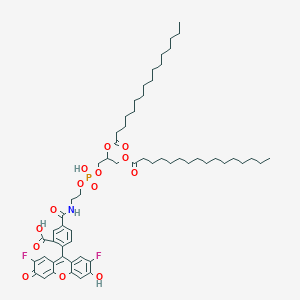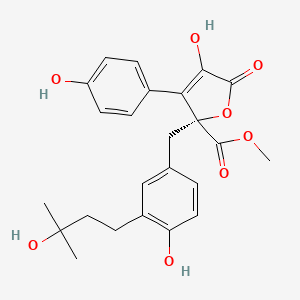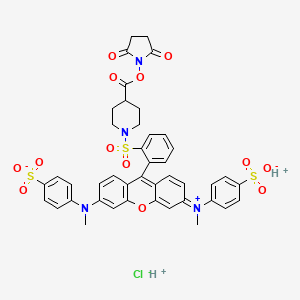
QSY9 succinimidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QSY9 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a QSY9 succinimidyl ester(1+).
Aplicaciones Científicas De Investigación
Heterogeneous Cell Response Studies
QSY9 succinimidyl ester has been employed in the examination of cell proliferation and migration, especially in hemopoietic cells. For instance, its derivative, carboxyfluorescein diacetate succinimidyl ester (CFSE), is utilized to study the migration and proliferation of these cells. The methodology involves the retention of CFSE by cells and its distribution among daughter cells during cell division, aiding in the analysis of cell proliferation dynamics (Matera, Lupi, & Ubezio, 2004).
Advancement in Imaging Techniques
QSY9 succinimidyl ester derivatives are crucial in enhancing imaging techniques, particularly in tumor vasculature-targeted imaging. The use of peptide-conjugated quantum dots, facilitated through a succinimidyl ester linker, has significantly advanced non-invasive near-infrared fluorescence (NIRF) imaging applications in small animal models (Cai & Chen, 2008).
Radiofluorination in Protein Labeling
In the field of radiochemistry, succinimidyl ester compounds, like N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), are synthesized for protein labeling. This novel method of radiofluorination has been applied to label various proteins, proving essential in small animal positron emission tomography (Kostikov et al., 2012).
Surface Chemistry and Activation Studies
Studies on the activation of acid terminal groups at modified surfaces, such as porous silicon, use succinimidyl ester-terminated chains. These studies are vital in understanding surface chemistry and optimizing reaction conditions for various industrial and research applications (Sam et al., 2010).
Synthesis of Diverse Ionic Liquids
Research has shown that ionic liquid "reagents" with a succinimidyl activated ester can synthesize a variety of small molecule and macromolecular ionic liquids. This facilitates the modification of proteins while retaining their structure and function, thus opening new avenues in ionic liquid compositions (Camplo, Wathier, Chow, & Grinstaff, 2011).
Lymphocyte Kinetics Quantification
In immunology, CFSE, a derivative of QSY9 succinimidyl ester, is used for the quantification of cell kinetics, specifically lymphocyte homeostasis. This method is crucial for providing accurate insights into lymphocyte proliferation and death rates in various experimental setups (Asquith et al., 2006).
Propiedades
Nombre del producto |
QSY9 succinimidyl ester |
|---|---|
Fórmula molecular |
C43H39ClN4O13S3 |
Peso molecular |
951.4 g/mol |
Nombre IUPAC |
4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfonatophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate;hydron;chloride |
InChI |
InChI=1S/C43H38N4O13S3.ClH/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49;/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58);1H |
Clave InChI |
PAOKYIAFAJVBKU-UHFFFAOYSA-N |
SMILES canónico |
[H+].[H+].CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)[O-])C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |
Sinónimos |
N-(9-(2-((4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)piperidin-1-yl)sulfonyl)phenyl)-6-(methyl(4-sulfophenyl)amino)-3H-xanthen-3-ylidene)-N-methyl-4-sulfoanilinium chloride QSY-9 QSY9 QSY9 succinimidyl este |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



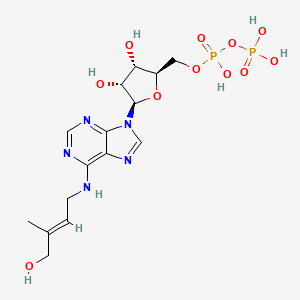
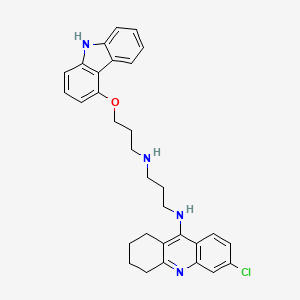
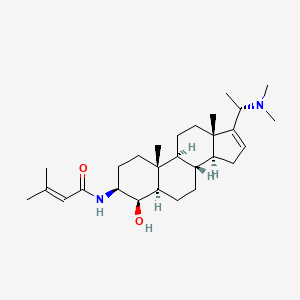
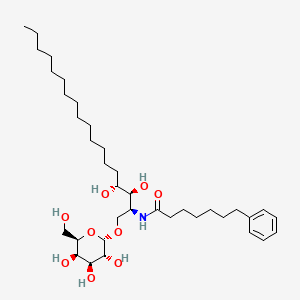
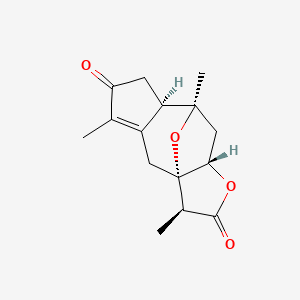
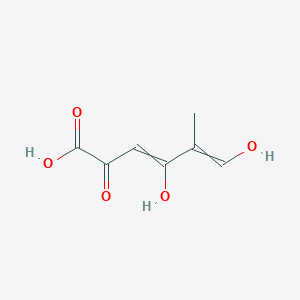
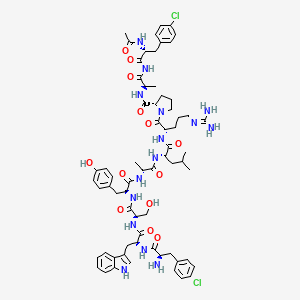
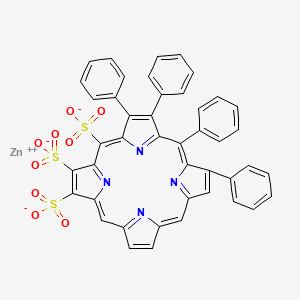

![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)
